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In-Depth Technical Guide: 2,5,8-Nonanetrione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and synthesis of 2,5,8-nonanetrione (CAS RN: 38284-28-5). This
document collates available data on its molecular weight, formula, and spectroscopic
characteristics. Synthesis methodologies are discussed, and a summary of its known, albeit
limited, biological context is provided. All quantitative data is presented in structured tables for
clarity, and conceptual diagrams for its molecular structure and a representative synthesis
workflow are included in the DOT language format as specified.

Molecular Structure and Properties

2,5,8-Nonanetrione is a tri-ketone with a nine-carbon aliphatic backbone. Its structure is
characterized by carbonyl groups at the second, fifth, and eighth positions.

Molecular Diagram

Figure 1: 2D Molecular Structure of 2,5,8-Nonanetrione

Physicochemical and Computed Properties
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The following table summarizes the key identifiers and physicochemical properties of 2,5,8-
nonanetrione.

Property Value Reference(s)
IUPAC Name nonane-2,5,8-trione [1]
Molecular Formula CoH1403 [1][2]
Molecular Weight 170.21 g/mol [1]
CAS Number 38284-28-5 [1]
Canonical SMILES CC(=0O)CCC(=0)CCC(=0)C [2]
Density 1.01 g/cm3 [2]
Boiling Point 305.8 °C at 760 mmHg [2]
Flash Point 128.1 °C [2]
Vapor Pressure 0.000804 mmHg at 25°C [2]
XLogP3 -0.7 [1][2]
Hydrogen Bond Donor Count 0 [2]
Hydrogen Bond Acceptor

C:;untg p 3 12
Rotatable Bond Count 6 [2]
Exact Mass 170.094294304 Da [2]

Synthesis of 2,5,8-Nonanetrione

The synthesis of 2,5,8-nonanetrione has been reported primarily through the hydrolysis of
furan derivatives. Detailed experimental protocols in peer-reviewed journals are not readily
available; however, chemical databases provide guidance on potential synthetic routes.

Conceptual Synthesis Workflow

The diagram below illustrates a common synthetic pathway from a furan-based precursor.
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Figure 2: Conceptual workflow for the synthesis of 2,5,8-Nonanetrione.
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Experimental Protocols

While a detailed, step-by-step protocol from a primary literature source is not available in the
public domain, the following outlines the general methodologies referenced in chemical
databases:

Method 1: From 4-(5-methyl-furan-2-yl)-butan-2-one

o Reactants: 4-(5-methyl-furan-2-yl)-butan-2-one is treated with acetic acid in an aqueous
solution.

e Conditions: The reaction mixture is heated to 100 °C.

e Principle: This reaction proceeds via an acid-catalyzed hydrolysis of the furan ring, which
opens and rearranges to form the linear triketone structure.

Method 2: From 4-(5-hydroxymethyl-2-furanyl)-2-butanone

Reactants: 4-(5-hydroxymethyl-2-furanyl)-2-butanone is reacted in methanol.

Catalyst/Reagent: Hydrogen chloride is used as the catalyst.

Conditions: The reaction is carried out at 100 °C for a duration of 3 hours.

Principle: Similar to the first method, this is an acid-catalyzed process that results in the
cleavage and rearrangement of the furan moiety to yield 2,5,8-nonanetrione.

Note: These protocols are based on summarized literature data and would require further
optimization and development for laboratory implementation. Purification and isolation
techniques, such as column chromatography or distillation, would be necessary to obtain a

pure product.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 2,5,8-
nonanetrione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 13C NMR: A 3C NMR spectrum for 2,5,8-nonanetrione has been reported, with data
available in various spectral databases.[3] The spectrum was recorded in deuterochloroform
(CDCIs).[3]

o Expected Chemical Shifts: Based on the structure, one would anticipate signals
corresponding to the methyl carbons, the methylene carbons, and the carbonyl carbons.
The carbonyl carbons are expected to appear significantly downfield (typically in the 200-
215 ppm range for ketones).[4][5] The methyl carbons adjacent to the carbonyl groups
would be in the 20-30 ppm region, while the methylene carbons would have distinct
signals based on their proximity to the electron-withdrawing carbonyl groups.

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not provided in the search results, the key diagnostic

absorption bands can be predicted.
o Expected Absorptions:

o C=0 Stretch: A strong, sharp absorption band is expected in the region of 1705-1725
cm™1, characteristic of a saturated aliphatic ketone.[6] The presence of three ketone
functionalities may lead to a broadening of this peak or the appearance of multiple, closely

spaced peaks.

o C-H Stretch: Absorptions corresponding to the stretching of sp2 C-H bonds in the methyl
and methylene groups are expected just below 3000 cm~1.[6]

Mass Spectrometry (MS)

e Molecular lon: The exact mass of 2,5,8-nonanetrione is 170.0943 Da.[2] In a mass
spectrum, a molecular ion peak (M*) would be expected at m/z = 170.

» Fragmentation: The molecule would likely undergo cleavage alpha to the carbonyl groups,
leading to the loss of acylium ions or alkyl radicals. Common fragmentation patterns would
include the loss of CHs (m/z = 155), CHsCO (m/z = 127), and other fragments resulting from

cleavages between the carbonyl groups.

Biological Activity and Signaling Pathways
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The biological role of 2,5,8-nonanetrione is not well-documented. It has been reported to be a
component of Nicotiana tabacum (tobacco).[1] However, there is a lack of substantial research
into its specific biological activities, toxicological profile, or mechanism of action in any
biological system.

Signaling Pathways:

o Currently, there are no known or described signaling pathways in which 2,5,8-nonanetrione
is known to play a role. Its simple aliphatic trione structure does not immediately suggest
interaction with common receptor families or enzymatic pathways without further
derivatization or metabolic activation. Professionals in drug development should consider
this compound as a basic chemical entity with an uncharacterized biological profile.

Conclusion

2,5,8-Nonanetrione is a well-defined chemical compound with established molecular and
physical properties. While synthetic routes are outlined in chemical literature, detailed
experimental protocols for its preparation are not widely disseminated. Spectroscopic data for
its characterization are available in established databases. The biological significance of this
molecule remains largely unexplored, presenting an open area for future research. This guide
serves as a foundational resource for scientists and researchers interested in this particular
triketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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